molecular formula C7H16N2 B13040819 (R)-N-Methylazepan-3-amine

(R)-N-Methylazepan-3-amine

Cat. No.: B13040819
M. Wt: 128.22 g/mol
InChI Key: OROOBNKHDZYDFL-SSDOTTSWSA-N
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Description

®-N-Methylazepan-3-amine is a chiral amine compound with a seven-membered ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methylazepan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of azepane derivatives using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of ®-N-Methylazepan-3-amine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are also employed to obtain the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: ®-N-Methylazepan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxo derivatives of ®-N-Methylazepan-3-amine.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the halogenated compound used.

Scientific Research Applications

Chemistry: ®-N-Methylazepan-3-amine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, ®-N-Methylazepan-3-amine is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with activity against neurological disorders.

Industry: In the industrial sector, ®-N-Methylazepan-3-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methylazepan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    (S)-N-Methylazepan-3-amine: The enantiomer of ®-N-Methylazepan-3-amine, with similar chemical properties but different biological activity.

    Azepane: The parent compound without the methyl group, used in similar applications but with different reactivity.

    N-Methylpiperidine: A six-membered ring analog with different steric and electronic properties.

Uniqueness: ®-N-Methylazepan-3-amine’s seven-membered ring structure and chiral center make it unique compared to its six-membered analogs. Its ability to interact with specific molecular targets with high selectivity and affinity sets it apart from other similar compounds.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R)-N-methylazepan-3-amine

InChI

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

OROOBNKHDZYDFL-SSDOTTSWSA-N

Isomeric SMILES

CN[C@@H]1CCCCNC1

Canonical SMILES

CNC1CCCCNC1

Origin of Product

United States

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